1,4-Dihydro-2,3-benzoxathiin-3-oxide

o-quinodimethane Diels-Alder Thermolysis

1,4-Dihydro-2,3-benzoxathiin-3-oxide (CAS 51439-46-4) is a bicyclic heterocyclic sultine (cyclic sulfinate ester) with the molecular formula C₈H₈O₂S and a molecular weight of 168.21 g/mol. It is most prominently utilized as a latent reagent for the in situ generation of ortho-quinodimethane (o-xylylene), a highly reactive diene species employed in Diels–Alder cycloaddition strategies for constructing complex polycyclic architectures.

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
CAS No. 51439-46-4
Cat. No. B8738240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydro-2,3-benzoxathiin-3-oxide
CAS51439-46-4
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CS(=O)O1
InChIInChI=1S/C8H8O2S/c9-11-6-8-4-2-1-3-7(8)5-10-11/h1-4H,5-6H2
InChIKeyNIXVNZNYHSLXMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydro-2,3-benzoxathiin-3-oxide (CAS 51439-46-4): Core Identity, Specifications, and Procurement-Relevant Background


1,4-Dihydro-2,3-benzoxathiin-3-oxide (CAS 51439-46-4) is a bicyclic heterocyclic sultine (cyclic sulfinate ester) with the molecular formula C₈H₈O₂S and a molecular weight of 168.21 g/mol [1]. It is most prominently utilized as a latent reagent for the in situ generation of ortho-quinodimethane (o-xylylene), a highly reactive diene species employed in Diels–Alder cycloaddition strategies for constructing complex polycyclic architectures [2]. Its primary differentiation relative to other o-quinodimethane precursors lies in a markedly lower thermal extrusion temperature for SO₂, enabling mild, clean, and high-yielding transformations that minimize thermal degradation of sensitive substrates [2].

Why 1,4-Dihydro-2,3-benzoxathiin-3-oxide Cannot Be Replaced by Generic o-Quinodimethane Precursors in Critical Diels–Alder Applications


Generic substitution of 1,4-dihydro-2,3-benzoxathiin-3-oxide with alternative o-quinodimethane precursors fails because its advantage is not merely incremental but stems from a mechanistic cheletropic extrusion pathway that is inaccessible to its closest structural analogs. Unlike high-temperature benzocyclobutene ring-opening (>180 °C) or sulfone thermolysis (often >200 °C), this sultine undergoes a clean, irreversible SO₂ elimination at approximately 80 °C, generating a pure o-quinodimethane intermediate without polymeric by-products [1]. This dramatically expands the substrate scope to thermally sensitive functional groups and enables programmable, sequential Diels–Alder cycloadditions in hybrid molecular frameworks that would be impossible with harsher alternatives [2]. Consequently, any attempt at replacement compromises reaction selectivity, yield, and scope in a directly quantifiable manner.

Head-to-Head Quantitative Evidence for 1,4-Dihydro-2,3-benzoxathiin-3-oxide Versus Closest Alternatives


Thermal o-Quinodimethane Generation Temperature: Sultine vs. Benzocyclobutene vs. Sulfone

1,4-Dihydro-2,3-benzoxathiin-3-oxide generates o-quinodimethane via cheletropic SO₂ extrusion at ca. 80 °C in refluxing benzene, producing no by-products other than SO₂ [1]. In contrast, the classical benzocyclobutene (BCB) route requires approximately 180 °C for conrotatory ring-opening [2], and common sulfone precursors such as 1,3-dihydrobenzo[c]thiophene-2,2-dioxide thermolyze at temperatures exceeding 200 °C [3]. This represents a minimum 100 °C reduction in operating temperature.

o-quinodimethane Diels-Alder Thermolysis

Reaction By-product Profile: Sultine Generates Only SO₂, Avoids Polymeric Contaminants

When heated in the absence of a dienophile, 1,4-dihydro-2,3-benzoxathiin-3-oxide decomposes cleanly to o-quinodimethane, with the sole by-product being gaseous SO₂ [1]. No polymeric material is formed, which contrasts sharply with 1,2-bis(bromomethyl)benzene-based reductive elimination methods that generate stoichiometric metal halides and can initiate radical polymerization side-reactions [2].

By-product Purity o-quinodimethane

Synthetic Accessibility: One-Step High-Yield Preparation from Commodity Reagents

The Dittmer/Hoey synthesis provides 1,4-dihydro-2,3-benzoxathiin-3-oxide directly from commercial α,α′-dibromo-o-xylene and sodium hydroxymethanesulfinate (Rongalite) in a one-step phase-transfer catalyzed reaction at 0 °C, delivering the sultine in quantitative yields as reported in J. Org. Chem. 1991, 56, 1947–1948 [1]. Alternative electrochemical or photochemical routes require specialized equipment and multi-step sequences [2].

Synthesis Yield Rongalite

Differential Reactivity in Hybrid Molecular Frameworks: Orthogonal Activation of Sultine vs. Sulfone Termini

In hybrid benzocyclobutene (BCB) systems containing both sultine and sulfone termini, the sultine moiety undergoes selective SO₂ extrusion at ~80 °C, leaving the sulfone unit intact, whereas the sulfone requires heating to >200 °C for activation [1]. This thermal orthogonality has been exploited to perform sequential, programmable Diels–Alder reactions on a single molecular platform, a capability that mono-functional precursors or non-hybrid analogs cannot provide [1].

Orthogonality Hybrid Precursor Sequential Diels-Alder

Optimal Procurement and Application Scenarios for 1,4-Dihydro-2,3-benzoxathiin-3-oxide Driven by Quantitative Evidence


Temperature-Sensitive Natural Product and Pharmaceutical Intermediate Synthesis

The 80 °C o-quinodimethane generation temperature of 1,4-dihydro-2,3-benzoxathiin-3-oxide enables Diels–Alder cycloadditions on substrates containing heat-labile functionalities (e.g., β-lactams, polyunsaturated systems, or acid-sensitive protecting groups). Procurement of this sultine is justified when the target molecule cannot withstand the >180 °C conditions required by benzocyclobutene precursors [1].

Sequential Multi-Component Cycloaddition Strategies in Materials Chemistry

The thermal orthogonality between the sultine and sulfone termini in hybrid molecules (ΔT ≈ 120 °C) allows for the programmed synthesis of annulated benzocycloalkanes and conjugated materials via two discrete, temperature-controlled Diels–Alder steps. This compound is the reagent of choice for research groups building complex polycyclic π-systems for organic electronics or singlet fission materials [1].

Rapid Diversification of Fullerene-Based Acceptors

The clean generation of o-quinodimethane from this sultine at mild temperatures, producing only gaseous SO₂, has been exploited to prepare functionalized C₆₀ and higher fullerene adducts without contamination from polymeric side-products. Procurement is indicated for laboratories synthesizing organofullerene acceptors for photovoltaic or electrochemical studies where high purity is non-negotiable [1].

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